molecular formula C6H10Cl3NO B1265704 2,2,2-trichloro-N,N-diethylacetamide CAS No. 2430-00-4

2,2,2-trichloro-N,N-diethylacetamide

Cat. No. B1265704
CAS RN: 2430-00-4
M. Wt: 218.5 g/mol
InChI Key: OIWFZENWZGPLQZ-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N,N-diethylacetamide is a chemical compound that has been the subject of various studies due to its unique properties and potential applications in different fields of chemistry. The compound has been explored in terms of its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of 2,2,2-trichloro-N,N-diethylacetamide and related compounds involves the reaction of N-[(trimethylsilyl)methyl]amine with acid chlorides of the corresponding acids. This process results in the formation of 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide alongside its trimethyl variant, showcasing the versatility of synthesis methods for such compounds (Sterkhova, Lazarev, & Lazareva, 2019).

Molecular Structure Analysis

The crystal structure of 2,2,2-trichloro-N,N-diethylacetamide derivatives has been extensively analyzed. For instance, studies using X-ray analysis and quantum chemical calculations (DFT 6-311++G**) have been conducted to understand the self-association of these amides in the gas phase and solutions in inert media. These analyses are crucial for understanding the molecular interactions and stability of the compound (Sterkhova et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 2,2,2-trichloro-N,N-diethylacetamide and its derivatives have been explored, including their formation through various synthesis routes and potential interactions with other chemical entities. The reactivity and stability of these compounds under different conditions are of particular interest for their potential applications in chemical synthesis and material science.

Physical Properties Analysis

The physical properties of 2,2,2-trichloro-N,N-diethylacetamide derivatives, such as their spectroscopic features, have been investigated to provide insights into their structural characteristics. Spectroscopic methods like FTIR have been utilized to study the self-association behaviors of these compounds, which are critical for their applications in various chemical contexts (Sterkhova et al., 2019).

Scientific Research Applications

Synthesis and Structural Studies

2,2,2-Trichloro-N,N-diethylacetamide has been utilized in the synthesis of various chemical compounds. For instance, it has been involved in the preparation of compounds like 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide, which was studied using X-ray analysis and quantum chemical calculations. This indicates its utility in creating structurally diverse molecules for further research in molecular structure and spectroscopy (Sterkhova, Lazarev, & Lazareva, 2019).

Organic Synthesis

In organic synthesis, 2,2,2-trichloro-N,N-diethylacetamide has been employed as an alternative reagent. For example, it has been used as a substitute for chloral hydrate in the synthesis of 2-hydroxyimino-N-arylacetamides, demonstrating its versatility and applicability in organic synthesis processes (Krapcho & Cadarmro, 2004).

Protein Synthesis Studies

It's also been studied for its effects on protein synthesis. Research on the effects of chloracetamides on protein synthesis in both in vivo and in vitro settings has been conducted, although not specifically on 2,2,2-trichloro-N,N-diethylacetamide, but on similar chloracetamide herbicides. These studies provide insights into the biochemical pathways and mechanisms of action of these compounds (Deal, Reeves, Larkins, & Hess, 1980).

Radiochemistry

In the field of radiochemistry, derivatives of chloroacetanilide herbicides, closely related to 2,2,2-trichloro-N,N-diethylacetamide, have been synthesized for studies on metabolism and mode of action. These radiolabeled compounds are crucial for tracing and understanding the biochemical interactions of these herbicides (Latli & Casida, 1995).

Safety And Hazards

While specific safety data for 2,2,2-trichloro-N,N-diethylacetamide is not available, general precautions should be taken while handling it. This includes avoiding inhalation or contact with skin and eyes .

properties

IUPAC Name

2,2,2-trichloro-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl3NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWFZENWZGPLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179032
Record name Acetamide, N,N-diethyl-2,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-N,N-diethylacetamide

CAS RN

2430-00-4
Record name 2,2,2-Trichloro-N,N-diethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2430-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N,N-diethyl-2,2,2-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N,N-diethyl-2,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Wynne, SD Jensen, AW Snow - The Journal of organic …, 2003 - ACS Publications
We report a novel one-pot two-step synthesis of a variety of S-alkyl thiocarbamates. This method offers a two-directional approach making use of trichloroacetyl chloride, requires no …
Number of citations: 62 pubs.acs.org

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